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molecular formula C5H4N2O2 B130350 Pyridazine-3-carboxylic acid CAS No. 2164-61-6

Pyridazine-3-carboxylic acid

Cat. No. B130350
M. Wt: 124.1 g/mol
InChI Key: RUUOPSRRIKJHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04067723

Procedure details

Pyridazine-3-carboxylic acid [prepared as described by Leanza, Becker and Rogers, J.A.C.S., 75, 4086 (1953); 18.6 g.] was mixed with benzaldehyde (44 g.) and p-cymene (360 ml.) and decarboxylated by heating for 3 hours at 135° C. The hot solution was then filtered, cooled and the precipitate collected to give (±) 3-α-hydroxybenzylpyridazine (5.2 g.), m.p. 130°-135° C., in the form of fawn coloured needles.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([OH:9])=O)[N:2]=1.C(=O)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>CC1C=CC(C(C)C)=CC=1>[OH:9][CH:7]([C:3]1[N:2]=[N:1][CH:6]=[CH:5][CH:4]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
N1=NC(=CC=C1)C(=O)O
Name
Quantity
44 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
360 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The hot solution was then filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the precipitate collected

Outcomes

Product
Name
Type
product
Smiles
OC(C1=CC=CC=C1)C=1N=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 18.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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